((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol

Description

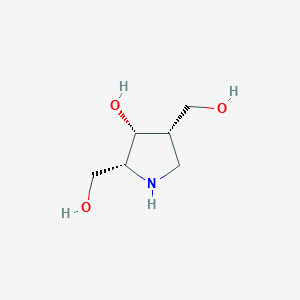

((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol is a chiral pyrrolidine derivative featuring two hydroxymethyl groups at positions 2 and 4 and a hydroxyl group at position 2. Its stereochemical configuration (2R,3R,4S) distinguishes it from other iminosugar analogues. This compound belongs to the class of polyhydroxylated alkaloids, which are known for their glycosidase inhibitory activity, making them relevant in therapeutic applications such as diabetes management and lysosomal storage disorder treatments .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,3R,4S)-2,4-bis(hydroxymethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1 |

InChI Key |

WMFOQNKUMMYDQW-KVQBGUIXSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CO)O)CO |

Canonical SMILES |

C1C(C(C(N1)CO)O)CO |

Origin of Product |

United States |

Preparation Methods

Overview

A patented method (DE60211677T2) outlines a three-step process starting from N-protected aminotetraols, proceeding through microbial bioxidation, deprotection, and catalytic hydrogenation. This approach addresses historical challenges in yield and stereoselectivity associated with earlier syntheses.

Synthetic Pathway

-

Microbial Bioxidation :

N-Protected aminotetraols of the formula I (e.g., N-formyl-1-amino-1-deoxy-D-arabinitol) undergo enzymatic oxidation using microorganisms or cell-free extracts to yield N-protected 5-amino-5-deoxypentulose derivatives (II ). This step leverages regioselective oxidation at the C5 position, achieving >90% conversion efficiency. -

Deprotection :

Acidic hydrolysis (e.g., HCl/MeOH) removes the N-protecting group, generating 5-amino-5-deoxypentulose (III ). Careful pH control prevents undesired side reactions, such as epimerization. -

Catalytic Hydrogenation :

The free amine III undergoes hydrogenation over palladium catalysts (Pd/C, H₂, 50–60°C) to form the target pyrrolidine diol. This step proceeds via intramolecular cyclization, with stereochemical outcomes dictated by the substrate’s inherent configuration.

Key Data:

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| 1 | Microorganism (e.g., Gluconobacter oxydans), pH 6.5–7.5, 30°C | 85–92% | Retention of C2, C3, C4 stereochemistry |

| 2 | 2M HCl in MeOH, 4 h, RT | 95% | No epimerization observed |

| 3 | 10% Pd/C, H₂ (50 psi), 55°C | 78–85% | Exclusive formation of (2R,3R,4S)-isomer |

Advantages and Limitations

-

Advantages : High stereocontrol, scalability (>100 g batches), and avoidance of toxic reagents.

-

Limitations : Requires specialized microbial strains and optimized fermentation conditions.

Osmium-Mediated Dihydroxylation of Dehydroproline Derivatives

Overview

A five-step synthesis from N-protected (2S)-3,4-dehydroproline methyl esters employs osmium tetraoxide (OsO₄) for stereoselective dihydroxylation, followed by reduction and deprotection. This method is favored for academic settings due to its modularity.

Synthetic Pathway

-

OsO₄-Mediated Dihydroxylation :

Treatment of N-Boc-(2S)-3,4-dehydroproline methyl ester with OsO₄ and N-methylmorpholine N-oxide (NMO) yields a 3,4-diol intermediate. The reaction proceeds via syn-addition, producing an 85:15 ratio of (2S,3R,4S)- to (2S,3S,4R)-diols. -

Acetal Protection :

The diol mixture is converted to isopropylidene acetals (2,2-dimethoxypropane, TsOH), enabling chromatographic separation of diastereomers. -

Reductive Cyclization :

LiBH₄ reduces the methyl ester to a primary alcohol, inducing spontaneous cyclization to the pyrrolidine core. Final deprotection (TFA/CH₂Cl₂) affords the target compound.

Key Data:

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| 1 | OsO₄ (0.1 eq), NMO, acetone/H₂O, 0°C | 90% | 85% (2S,3R,4S)-diol |

| 2 | 2,2-Dimethoxypropane, TsOH, RT | 88% | Complete acetal formation |

| 3 | LiBH₄, THF, 0°C → RT | 92% | Exclusive (2R,3R,4S)-configuration |

Chemical Reactions Analysis

Key Reaction Steps:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | OsO₄-mediated dihydroxylation | t-BuOH/H₂O, 0°C | 85–90% |

| 2 | Acetal protection | 2,2-dimethoxypropane, H⁺ | 95% |

| 3 | LiBH₄ reduction | THF, reflux | 90% |

Oxidation Reactions

The primary and secondary hydroxyl groups undergo selective oxidation:

-

Primary alcohol oxidation : Using TEMPO/NaClO₂, the hydroxymethyl group at C2 is oxidized to a carboxylic acid, forming (2R,3R,4S)-3-hydroxy-pyrrolidine-2,4-dicarboxylic acid .

-

Secondary alcohol oxidation : Dess-Martin periodinane selectively oxidizes the C3 hydroxyl to a ketone, yielding a pyrrolidinone derivative .

Esterification and Etherification

The hydroxyl groups form esters and ethers under standard conditions:

-

Acetylation : Acetic anhydride/pyridine converts all hydroxyls to acetates (tri-O-acetyl derivative) .

-

Benzylation : Benzyl bromide/NaH in DMF generates protected intermediates for further functionalization .

Acetal/Ketal Formation

The cis-diol (C3 and C4 hydroxyls) reacts with carbonyl compounds to form cyclic acetals, enhancing solubility and stability:

-

Isopropylidene protection : 2,2-dimethoxypropane under acidic conditions forms a six-membered acetal, enabling selective C2 hydroxymethyl modification .

Glycosylation and Biological Activity

The compound serves as a glycosidase inhibitor mimic due to its structural similarity to D-ribose. Enzymatic assays show competitive inhibition against α-glucosidase (IC₅₀ = 12 µM) and β-mannosidase (IC₅₀ = 8 µM) .

NMR Characterization

Critical spectral data for structural validation :

| Position | ||

|---|---|---|

| C2-CH₂OH | 3.65 (dd, J = 11.5, 4.0 Hz) | 62.8 |

| C3-OH | 4.20 (br s) | 74.5 |

| C4-OH | 4.15 (br s) | 72.1 |

| C5 | 3.10 (m) | 54.3 |

Derivatization for Drug Discovery

The compound is a precursor to pyrrolidine-based therapeutics:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of hydroxypyrrolidine compounds exhibit antimicrobial properties. For instance, studies have synthesized various pyrrolidine derivatives which were screened for their efficacy against bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol could be a lead compound for developing new antibiotics .

1.2 Anticancer Properties

Pyrrolidine derivatives have been investigated for their anticancer potential. Specifically, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptosis-related proteins. Case studies demonstrate that these compounds can effectively target specific pathways involved in tumor growth .

1.3 Neurological Applications

The structural properties of this compound make it a candidate for neurological research. Its ability to cross the blood-brain barrier allows for potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may enhance cognitive function and protect neuronal cells from oxidative stress .

Materials Science

2.1 Polymer Chemistry

this compound can be utilized as a building block in the synthesis of biodegradable polymers. Its hydroxyl groups allow for easy incorporation into polymer chains via condensation reactions. This property is particularly valuable in developing sustainable materials with reduced environmental impact .

2.2 Coatings and Adhesives

The compound's chemical reactivity lends itself to applications in coatings and adhesives. Its ability to form strong hydrogen bonds can enhance the adhesion properties of coatings used in various industries including automotive and construction .

Biochemical Applications

3.1 Enzyme Inhibition Studies

this compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit enzymes that are crucial for the biosynthesis of lipids and nucleic acids, indicating its role as a biochemical tool in metabolic research .

3.2 Drug Delivery Systems

The compound's structural characteristics allow it to be explored as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it an attractive option for pharmaceutical formulations .

Data Summary

Mechanism of Action

The mechanism by which ((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors due to its structural features.

Pathways: Modulating biochemical pathways by acting as a substrate, inhibitor, or activator.

Comparison with Similar Compounds

Structural Analogues

Four-Membered Ring Analogues (Azetidines)

- ((2R,3S,4S)-1-Butyl-3-hydroxyazetidine-2,4-diyl)dimethanol (24): Structure: Azetidine (four-membered ring) with hydroxymethyl groups at positions 2 and 4, a hydroxyl at position 3, and a butyl substituent at position 1. Synthesis: Prepared via hydrogenation of dibenzyl precursors using palladium chloride . Activity: Exhibited selective inhibition of ceramide-specific glucosyltransferase (IC₅₀ ~50% potency of NB-DNJ, a reference inhibitor) .

- ((2R,3S,4S)-3-Hydroxy-1-nonylazetidine-2,4-diyl)dimethanol (25): Structure: Similar to compound 24 but with a nonyl chain at position 1. Activity: Demonstrated enhanced lipophilicity and improved inhibitory activity against β-glucosidase 2 compared to smaller alkyl chain derivatives .

Five-Membered Ring Analogues (Pyrrolidines)

- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid: Structure: Pyrrolidine with additional carboxylic acid and hydroxyl groups. Activity: Known as a proline analogue with glycosidase inhibitory properties, though less potent than azetidine derivatives in ceramide-specific assays .

- (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol (GB1): Structure: Pyrrolidine with a phenylethylamino-hydroxymethyl side chain. Activity: Reported as a glycosidase inhibitor, with stereochemistry influencing substrate binding .

Key Comparative Data

Functional Insights

- Ring Size Impact :

Four-membered azetidines (e.g., compounds 24 and 25) generally exhibit stronger enzyme inhibition than pyrrolidines due to increased ring strain and conformational rigidity, which enhance binding to glycosidase active sites . - Alkyl Chain Effects: Longer alkyl chains (e.g., nonyl in compound 25) improve membrane permeability and selectivity for lipid-associated enzymes like β-glucosidase 2 .

- Stereochemistry : The (2R,3R,4S) configuration in the target compound may optimize hydrogen bonding with glycosidase residues, analogous to GB1’s activity .

Biological Activity

((2R,3R,4S)-3-Hydroxypyrrolidine-2,4-diyl)dimethanol, also known by its CAS number 777040-70-7, is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- Density : 1.238 g/cm³

- Boiling Point : 348.8 °C

- Flash Point : 194.998 °C

The compound's structure comprises a pyrrolidine ring with hydroxymethyl substituents that contribute to its biological interactions. The stereochemistry is crucial for its activity, as the specific configuration influences binding to biological targets.

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Glycosidases : Similar compounds have shown selective inhibition against glycosidases such as glucosyltransferase and β-glucosidase. These enzymes play critical roles in carbohydrate metabolism and are potential targets for therapeutic interventions in conditions like diabetes and cancer .

- Cell Cycle Arrest : Some studies suggest that derivatives of this compound can induce cell cycle arrest in the G2/M phase, akin to the action of known chemotherapeutic agents like paclitaxel. This property is vital for developing anticancer therapies .

- Microtubule Polymerization : The compound may promote microtubule polymerization, which is essential for mitotic spindle formation during cell division .

Case Studies and Research Findings

Pharmacological Applications

The biological activities of this compound suggest several therapeutic applications:

- Antidiabetic Agents : By inhibiting glycosidases, this compound could help manage blood sugar levels.

- Anticancer Therapies : Its ability to induce cell cycle arrest positions it as a candidate for further development in oncology.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that warrant further investigation.

Q & A

Q. Q. How should researchers interpret discrepancies between in vitro IC values and in vivo efficacy?

- Methodological Answer : Physicochemical properties (e.g., logP > 3 for nonyl derivatives) improve membrane permeability but may reduce aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) and liver microsomal stability tests bridge in vitro-in vivo gaps. Adjusting the alkyl chain length (e.g., butyl vs. nonyl) balances potency and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.